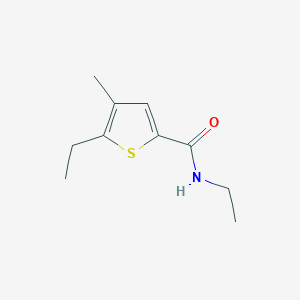
N,5-diethyl-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-diethyl-4-methylthiophene-2-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N,5-diethyl-4-methylthiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate AMP-activated protein kinase (AMPK), an enzyme that regulates energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
N,5-diethyl-4-methylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Furthermore, it has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,5-diethyl-4-methylthiophene-2-carboxamide in lab experiments include its relatively low cost, easy synthesis, and potential applications in various research areas. However, there are also some limitations to its use. For example, its solubility in water is limited, which may make it difficult to use in certain experiments. Furthermore, its mechanism of action is not fully understood, which may limit its use in some studies.
Orientations Futures
There are several future directions for the research on N,5-diethyl-4-methylthiophene-2-carboxamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore its potential use in the treatment of type 2 diabetes and other metabolic disorders. Additionally, it may be worth investigating its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N,5-diethyl-4-methylthiophene-2-carboxamide is a chemical compound that has shown potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. However, its mechanism of action is not fully understood, and there are some limitations to its use in lab experiments. Nevertheless, there are several future directions for research on this compound, and it may have potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of N,5-diethyl-4-methylthiophene-2-carboxamide involves the reaction of 4-methylthiophene-2-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain N,5-diethyl-4-methylthiophene-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N,5-diethyl-4-methylthiophene-2-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, it was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study, it was found to induce apoptosis in human cancer cell lines. Furthermore, it has also been studied for its potential use in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
N,5-diethyl-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-4-8-7(3)6-9(13-8)10(12)11-5-2/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMAKSZOVXJFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-diethyl-4-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

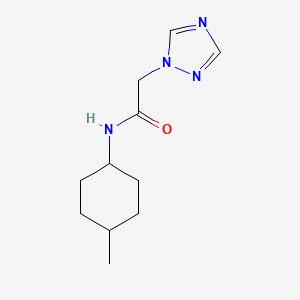
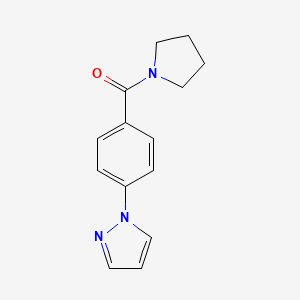
![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)

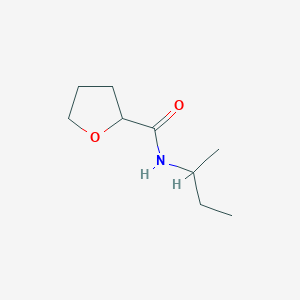
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
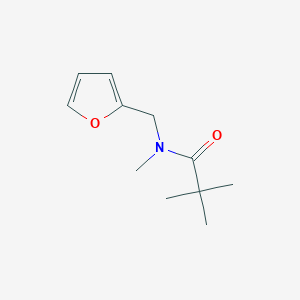

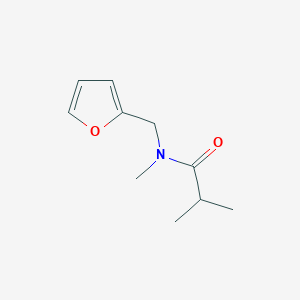
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)
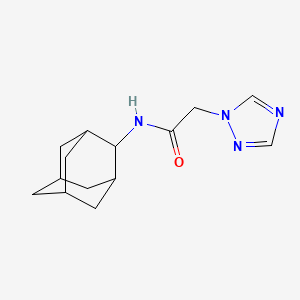
![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
